molecular formula C21H28O5 B1494433 Prednisolone EP Impurity F

Prednisolone EP Impurity F

Cat. No.: B1494433
M. Wt: 360.4 g/mol
InChI Key: OIGNJSKKLXVSLS-YNZBODFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prednisolone EP Impurity F, also known as 11-epi-Prednisolone, is a chemically characterized impurity and stereoisomer of Prednisolone with the chemical name 11α,17,21-Trihydroxypregna-1,4-diene-3,20-dione . It is designated as Impurity F in the European Pharmacopoeia (EP) monographs . This compound is provided with comprehensive analytical data, including 1H-NMR, Mass Spectrometry, HPLC, IR spectroscopy, and Thermogravimetric Analysis (TGA) to support identification and purity confirmation . This reference standard is a critical tool for analytical method development and validation (AMV) . It is essential for quality control (QC) laboratories to identify, quantify, and control this impurity during the commercial manufacturing of Prednisolone drug substances and products, ensuring they meet stringent regulatory quality specifications . Furthermore, its use is vital in the preparation of Abbreviated New Drug Applications (ANDA) to demonstrate comprehensive impurity profiles and the capability of the analytical methods to monitor them . Researchers can utilize this impurity to study degradation pathways and ensure the stability of pharmaceutical formulations . The product is intended for research use only and is not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H28O5

Molecular Weight

360.4 g/mol

IUPAC Name

(8S,9R,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16+,18-,19-,20-,21-/m0/s1

InChI Key

OIGNJSKKLXVSLS-YNZBODFESA-N

Isomeric SMILES

C[C@]12C[C@H]([C@@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C)O

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O

Origin of Product

United States

Mechanistic Pathways of Prednisolone Ep Impurity F Formation

The emergence of Prednisolone (B192156) EP Impurity F is intrinsically linked to the manufacturing process of prednisolone and its subsequent degradation. The formation can be broadly categorized into two main pathways: those occurring during chemical synthesis and those resulting from the degradation of the prednisolone molecule under various stress conditions.

Elucidation of Synthetic Route-Dependent Impurity Generation

The synthesis of prednisolone is a multi-step process that can inadvertently lead to the formation of impurities. Prednisolone EP Impurity F is a stereoisomer of prednisolone, differing in the spatial orientation of the hydroxyl group at the C-11 position. vulcanchem.com

During the synthesis of prednisolone, specific reaction conditions can promote the formation of Impurity F. One of the key steps in many synthetic routes for corticosteroids involves the reduction of an 11-keto group to an 11β-hydroxyl group. If this reduction is not completely stereoselective, the undesired 11α-epimer, which is Impurity F, can be formed. vulcanchem.com The choice of reducing agent and reaction conditions, such as temperature and pH, plays a pivotal role in determining the stereochemical outcome of this reduction. For instance, certain catalysts or reaction environments may favor the formation of the 11α-hydroxy configuration, leading to higher levels of Impurity F. vulcanchem.com

Furthermore, side reactions during other synthetic transformations can also contribute to the generation of Impurity F. For example, in processes involving the introduction or modification of other functional groups on the steroid nucleus, the C-11 position can be susceptible to epimerization, particularly under acidic or basic conditions.

The intermediates present during prednisolone synthesis are critical precursors to Impurity F. For example, an intermediate with an 11-keto group is a direct precursor that can be non-stereoselectively reduced. The reagents employed in the synthesis also have a direct impact. The use of certain catalysts, while effective for the desired transformation, might also catalyze the epimerization at C-11. vulcanchem.com The purity of starting materials and reagents is also a factor; the presence of certain contaminants could potentially facilitate the formation of Impurity F. vulcanchem.com

Degradation Kinetics and Pathways Leading to this compound

Prednisolone, like many complex organic molecules, is susceptible to degradation under various environmental conditions. These degradation pathways can also lead to the formation of this compound.

Photolytic Degradation Studies and Impurity F Formation

Exposure to light can induce the degradation of prednisolone. Photolytic degradation studies on prednisolone acetate (B1210297) have shown the formation of numerous degradation products. nih.govd-nb.info While specific identification of Impurity F in these studies is not always explicit, the complex degradation profile suggests that isomerization at sensitive chiral centers like C-11 is a plausible outcome. One study on the photolytic degradation of prednisolone acetate reported 100% degradation under photochemical conditions, with the formation of multiple degradation products. nih.govd-nb.info Another study also confirmed that exposure to daylight can cause photolytic degradation of prednisolone. acs.org

The mechanism of photolytic degradation can involve the absorption of light energy, leading to the formation of excited states that can undergo various reactions, including bond cleavage and rearrangement, potentially leading to the epimerization at C-11.

Hydrolytic Degradation Mechanisms and Impurity F Generation (Acidic, Basic, Neutral)

Prednisolone can undergo hydrolysis under acidic, basic, and neutral conditions, leading to the formation of various degradation products.

Acidic Hydrolysis: Under acidic conditions, prednisolone acetate has been shown to degrade significantly. nih.gov One study reported 76.2% decomposition in 1N HCl and 100% in 5N HCl, generating several degradation products. nih.gov While Impurity F is not explicitly mentioned as a product, the acidic environment can facilitate epimerization at the C-11 position. However, another study indicated that prednisolone showed no degradation when exposed to 0.1 M HCl. acs.org This discrepancy may be due to the different strengths of the acid used and the specific experimental conditions.

Basic Hydrolysis: Alkaline conditions are particularly harsh for prednisolone acetate, leading to 100% degradation. nih.govd-nb.info The degradation under basic conditions is complex, yielding multiple products. The basic environment can readily promote epimerization at the C-11 position through the formation of an enolate intermediate. Studies on other corticosteroids have shown that base-catalyzed degradation is a significant pathway. scirp.org

Neutral Hydrolysis: Even under neutral conditions, prednisolone acetate can degrade. One study reported 77.3% degradation of prednisolone acetate in neutral aqueous solution, with the formation of four additional peaks in the chromatogram. nih.govd-nb.info This indicates that even at neutral pH, the molecule is not entirely stable and can undergo degradation, which may include the formation of Impurity F.

The following table summarizes the findings from stress degradation studies on prednisolone acetate, a closely related compound, which provides insights into the potential formation of impurities under various conditions.

Stress ConditionExtent of DegradationKey ObservationsReference
Acidic Hydrolysis (1N HCl) 76.2%Formation of multiple degradation products. nih.gov
Acidic Hydrolysis (5N HCl) 100%Formation of multiple degradation products. nih.gov
Alkaline Hydrolysis (0.1N, 1N, 5N NaOH) 100%Formation of numerous degradation products. nih.govd-nb.info
Neutral Hydrolysis 77.3%Formation of four additional degradation products. nih.govd-nb.info
Photochemical Degradation 100%Formation of multiple degradation products. nih.govd-nb.info
Wet Heating 95.8%Formation of several degradation products. nih.gov
Dry Heating 18.5%Formation of several degradation products. nih.gov
Oxidative Degradation (0.3% H2O2) No degradationThe compound was stable under these conditions. acs.org

Advanced Analytical Methodologies for Detection, Quantification, and Structural Elucidation of Prednisolone Ep Impurity F

Chromatographic Techniques for Impurity Profiling and Quantitation

Chromatography is the cornerstone for separating and quantifying impurities in pharmaceutical substances. For Prednisolone (B192156) EP Impurity F, various liquid and gas chromatographic techniques are employed, each offering distinct advantages for impurity profiling.

High-Performance Liquid Chromatography (HPLC) Method Development for Impurity F

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of prednisolone and its related substances. nih.gov The European Pharmacopoeia monograph for prednisolone outlines an official reversed-phase (RP) HPLC method for the determination of its impurities, including Impurity F. nih.govsemanticscholar.org

Method development for Impurity F primarily focuses on achieving adequate resolution from prednisolone and other related impurities, such as hydrocortisone (B1673445) (Impurity A) and prednisone (B1679067) (Impurity B). nih.govacs.org The structural similarity between these compounds, particularly the stereoisomeric relationship between prednisolone and Impurity F, demands highly efficient chromatographic systems.

Key research findings in HPLC method development indicate that the selection of the stationary phase is critical. nih.gov End-capped octadecylsilyl silica (B1680970) (C18) columns are commonly used. nih.govdshs-koeln.de Mobile phase composition is another crucial parameter, with gradient elution often being preferred over isocratic methods to achieve optimal separation of all specified impurities within a reasonable run time. nih.gov A typical gradient system might involve a mixture of aqueous buffers and organic modifiers like acetonitrile (B52724) and tetrahydrofuran. nih.gov Detection is commonly performed using ultraviolet (UV) spectrophotometry at a wavelength of 254 nm. nih.gov

Several studies have focused on improving upon the official Ph. Eur. method to enhance robustness and separation efficiency. nih.gov These improved methods often utilize modern C18 columns with smaller particle sizes (e.g., 3 µm) and optimized gradient profiles to ensure baseline separation of critical pairs. nih.gov

ParameterConditionSource
Column Reversed-Phase C18, e.g., Phenomenex Gemini C18 (150 mm × 4.6 mm, 3 µm) nih.gov
Mobile Phase Gradient system with Acetonitrile, Tetrahydrofuran, and Water nih.gov
Detection UV at 254 nm nih.gov
Focus of Method Resolution between Prednisolone, Impurity F, and other specified impurities nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) Applications in Impurity F Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times, reduced solvent consumption, and improved resolution. vulcanchem.comresearchgate.net These advantages are particularly beneficial for the complex separation of corticosteroid impurities. UHPLC systems utilize columns with sub-2 µm particles, which generate higher backpressures but lead to significantly more efficient separations.

In the context of Prednisolone EP Impurity F, UHPLC is increasingly applied for rapid impurity profiling and quality control. vulcanchem.com The enhanced peak capacity and resolution of UHPLC are well-suited to resolve closely eluting species like stereoisomers. When coupled with mass spectrometry (UHPLC-MS/MS), it becomes a powerful tool for both the quantification and structural confirmation of trace-level impurities. researchgate.netscirp.org The high sensitivity of this technique is crucial for monitoring impurities at the low levels stipulated by regulatory bodies. chrom-china.com

Gas Chromatography (GC) Considerations for Volatile Byproducts and Related Substances

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for steroid analysis, offering high chromatographic resolution. tandfonline.commdpi.com However, its application to corticosteroids like prednisolone and its impurities has specific considerations. Due to their low volatility and thermal instability, direct analysis of these compounds by GC is not feasible. nih.gov

Therefore, a critical prerequisite for GC analysis of corticosteroids is chemical derivatization. nih.govrestek.com This process converts the non-volatile analytes into more volatile and thermally stable derivatives suitable for GC separation. Common derivatization procedures for steroids involve the formation of trimethylsilyl (B98337) (TMS) ethers. nih.gov

Once derivatized, the sample can be analyzed on a capillary GC column, often a low-bleed phase like 100% dimethylpolysiloxane, which can withstand the high temperatures required for elution. restek.com GC-MS provides not only quantification but also valuable structural information from the mass spectra of the derivatives, which aids in impurity identification. nih.gov While effective, the multi-step sample preparation, including derivatization, can be time-consuming compared to direct LC analysis. nih.gov

Chiral Chromatography Approaches for Stereoisomeric Impurity F Variants

The fact that this compound (11-epi-prednisolone) is a stereoisomer of prednisolone makes chiral chromatography an essential and highly specific technique for its analysis. nih.govsemanticscholar.org Standard reversed-phase HPLC columns cannot distinguish between enantiomers or diastereomers. Chiral separation relies on the formation of transient, diastereomeric complexes between the analyte and a chiral selector, which is part of the stationary phase.

For the separation of steroid epimers, polysaccharide-based chiral stationary phases (CSPs) are the most widely used and effective. chromatographyonline.com These CSPs, often based on cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica support, create a chiral environment that allows for differential interaction with the stereoisomers, leading to their separation. chromatographyonline.comslideshare.net

The development of a chiral chromatographic method involves screening various CSPs and mobile phase systems (normal-phase, reversed-phase, or polar organic modes) to find the optimal conditions for resolution. chromatographyonline.com The choice of mobile phase, its additives, and the column temperature can significantly influence the selectivity and resolution of the enantiomeric or diastereomeric pair. chromatographyonline.comsigmaaldrich.com Achieving baseline separation is crucial for the accurate quantification of the stereoisomeric impurity in the presence of the main API peak.

Spectroscopic and Spectrometric Approaches for Structural Characterization

While chromatographic techniques are excellent for separation and quantification, spectroscopic and spectrometric methods are indispensable for the definitive structural elucidation and identification of impurities.

Mass Spectrometry (MS) Applications in Identifying this compound

Mass Spectrometry (MS), especially when hyphenated with a chromatographic technique like LC or GC, is the definitive tool for the structural characterization of pharmaceutical impurities. clearsynth.com LC-MS/MS is particularly powerful for identifying compounds like this compound in complex mixtures. dshs-koeln.descirp.org

In a typical LC-MS/MS workflow, the effluent from the LC column is introduced into the mass spectrometer. Soft ionization techniques, such as Electrospray Ionization (ESI), are commonly used for corticosteroids as they can generate protonated molecular ions ([M+H]+) with minimal fragmentation, thus providing the molecular weight of the impurity. dshs-koeln.deresearchgate.net For prednisolone and its impurity F, the expected protonated molecule would be at a mass-to-charge ratio (m/z) of 361.4. researchgate.net

To confirm the structure, tandem mass spectrometry (MS/MS) is performed. The parent ion (e.g., m/z 361.4) is selected and subjected to collision-induced dissociation (CID), which breaks it down into characteristic fragment ions (product ions). amazonaws.com The resulting fragmentation pattern serves as a structural fingerprint. While prednisolone and 11-epi-prednisolone have the same molecular weight and will produce the same parent ion, their fragmentation patterns under carefully controlled conditions may show subtle differences. However, their primary identification relies on the combination of chromatographic separation (different retention times) and mass spectrometric confirmation of the molecular weight. The fragmentation of the steroid nucleus, involving characteristic losses of water (H₂O) from the hydroxyl groups, provides confirmatory structural evidence. researchgate.netupf.edu

TechniqueApplicationKey FindingsSource
LC-MS/MS Structural confirmation and identificationProvides molecular weight (e.g., [M+H]+ at m/z 361.4) and structural fingerprint via fragmentation. dshs-koeln.deresearchgate.netamazonaws.com
Ionization Mode Electrospray Ionization (ESI)Soft ionization technique suitable for generating intact molecular ions of corticosteroids. dshs-koeln.deresearchgate.net
Analysis Mode Tandem MS (MS/MS)Collision-Induced Dissociation (CID) of the parent ion yields characteristic product ions, confirming the structure. amazonaws.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment of Impurity F

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including pharmaceutical impurities. nih.govub.edu It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. vanderbilt.edu

¹H (Proton) and ¹³C (Carbon) NMR spectroscopy are fundamental for the characterization of this compound. vanderbilt.edu

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), and their neighboring protons (spin-spin coupling). The chemical shifts of the protons in Impurity F, particularly those around the C-11 stereocenter, would differ from those in prednisolone, allowing for its identification.

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbons in the molecule. The chemical shift of the C-11 carbon would be a key indicator for distinguishing Impurity F from prednisolone. While ¹³C has a low natural abundance, techniques like broadband proton decoupling are used to enhance sensitivity. mdpi.com

The complete assignment of all proton and carbon signals is essential for unambiguous structural confirmation. researchgate.net

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms, which is crucial for the complete structural assignment of complex molecules like this compound. huji.ac.ilwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It helps to establish the spin systems within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear correlation experiments show correlations between protons and the carbons they are directly attached to (one-bond C-H correlations). sdsu.eduyoutube.com This is a powerful tool for assigning carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu HMBC is invaluable for piecing together the molecular skeleton by connecting different spin systems and identifying quaternary carbons.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved. longdom.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Impurity F Characterization and Quantification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are well-established analytical techniques that provide complementary information for the characterization and quantification of pharmaceutical compounds. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for its hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bond (C=C) functional groups. While the IR spectra of prednisolone and Impurity F would be very similar, subtle differences in the fingerprint region might be discernible.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is particularly useful for quantifying compounds with chromophores. Prednisolone and its impurities, containing a conjugated diene system, exhibit strong UV absorbance. spectroscopyonline.com A UV-Vis spectrophotometric method can be developed and validated for the quantification of Impurity F, often in conjunction with a separation technique like HPLC. researchgate.net The selection of an appropriate detection wavelength is critical for achieving sensitivity and selectivity. rjwave.org

Table 2: Spectroscopic Data for this compound

TechniqueKey FeaturesApplication
IR Spectroscopy Characteristic bands for -OH, C=O, C=C groupsFunctional group identification
UV-Vis Spectroscopy Strong absorbance due to conjugated systemQuantification

This table summarizes the key features and applications of IR and UV-Vis spectroscopy for the analysis of this compound.

Method Validation and Robustness Studies for this compound Analytical Procedures

The validation of analytical methods is a regulatory requirement to ensure that they are reliable, reproducible, and suitable for their intended purpose. wdh.ac.id For an impurity like this compound, the analytical method must be validated according to the guidelines of the International Council for Harmonisation (ICH). nih.gov

Method validation involves assessing several parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API, other impurities, and degradation products. vulcanchem.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). rjwave.org

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. rjwave.org

Robustness studies for an HPLC method, for instance, would involve varying parameters such as the mobile phase composition, pH, column temperature, and flow rate to ensure the method remains reliable. vulcanchem.com The structural similarity between prednisolone and Impurity F poses a significant challenge, requiring high-resolution separation techniques to ensure specificity. vulcanchem.com

Development of Reference Standards for this compound

The accuracy and reliability of analytical methods used to identify and quantify impurities in pharmaceutical products are fundamentally dependent on the availability of high-quality reference standards. For this compound, a specified impurity in the European Pharmacopoeia (Ph. Eur.), the development of a well-characterized reference standard is a critical prerequisite for quality control (QC) and regulatory compliance. vulcanchem.comveeprho.com This standard serves as a benchmark against which the impurity in a sample of the active pharmaceutical ingredient (API) or finished product is compared.

The development process for a reference standard of this compound involves several meticulous stages, from synthesis and purification to comprehensive characterization and certification. The primary goal is to produce a substance of the highest possible purity whose chemical structure and properties are rigorously defined.

Synthesis and Purification

This compound, also known as 11-epi-Prednisolone, is a stereoisomer of prednisolone. veeprho.comsynzeal.com It can be formed during the synthesis of prednisolone via epimerization at the C-11 position or as a degradation product. vulcanchem.com For the purpose of creating a reference standard, it is often produced through targeted chemical synthesis designed to yield the specific epimer. Some suppliers also offer custom synthesis of this impurity. simsonpharma.com

Following synthesis, the material undergoes extensive purification to remove any process-related impurities, unreacted starting materials, or other isomers of prednisolone. The structural similarity between this compound and prednisolone itself necessitates the use of high-resolution chromatographic techniques to achieve the high degree of purity required for a reference standard, which is often greater than 95%. vulcanchem.com

Characterization and Structural Elucidation

Once purified, the candidate standard undergoes exhaustive analytical characterization to confirm its identity and establish its purity. This process is crucial and typically includes a battery of spectroscopic and chromatographic tests. A detailed Structure Elucidation Report (SER) or Certificate of Analysis (COA) is generated, providing comprehensive data that confirms the compound's identity and quality. veeprho.comsynzeal.com

Key chemical identifiers for this compound are summarized in the table below.

Identifier Type Value
Chemical Name 11α,17,21-Trihydroxypregna-1,4-diene-3,20-dione synzeal.comclearsynth.com
Synonyms 11-epi-Prednisolone, Epiprednisolone veeprho.comsynzeal.com
CAS Number 600-90-8 clearsynth.com
Molecular Formula C₂₁H₂₈O₅ clearsynth.com
Molecular Weight 360.44 g/mol veeprho.comsimsonpharma.com
InChI InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16+,18-,19-,20-,21-/m0/s1 vulcanchem.com
Canonical SMILES C[C@]12CC@H(C[C@H]1[C@H]3CC[C@H]4C=CC(=O)C=C4[C@@]3(C)C2=O)OC@(O)C vulcanchem.com

The structural elucidation and characterization process relies on a combination of advanced analytical techniques to provide orthogonal data, ensuring the unambiguous identification of the molecule.

Analytical Technique Purpose in Reference Standard Development
High-Performance Liquid Chromatography (HPLC) Determines the purity of the standard and separates it from other related substances. An improved reversed-phase HPLC method has been developed for better separation of prednisolone and its impurities. acs.org
Mass Spectrometry (MS) Confirms the molecular weight of the compound and aids in structural elucidation by analyzing fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) Provides detailed information about the molecular structure, including the stereochemistry at the C-11 position, which is the defining feature of Impurity F. This is the definitive technique for confirming the epimeric identity.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule, confirming its overall chemical structure. vulcanchem.com
Elemental Analysis Verifies the empirical formula of the compound by determining the percentage composition of carbon, hydrogen, and oxygen.

Application in Quality Control

The certified reference standard for this compound is essential for the routine quality control of prednisolone. vulcanchem.com It is used in analytical method development, method validation (AMV), and as a calibrator in quantitative assays. synzeal.comclearsynth.com For example, in HPLC analysis, a solution of the reference standard at a known concentration is injected to determine the retention time and response factor for Impurity F. This allows for the accurate identification and quantification of the impurity in test samples of the drug substance. acs.org The availability of this standard is crucial for manufacturers to meet the stringent regulatory requirements set by pharmacopoeias like the Ph. Eur., ensuring the quality and consistency of their products. veeprho.com

Strategic Approaches for Impurity Control and Mitigation in Prednisolone Manufacturing

Process Optimization Strategies to Minimize Impurity F Generation

Minimizing the formation of Prednisolone (B192156) EP Impurity F at its source is the most effective strategy for its control. This involves a deep understanding of the reaction mechanisms that lead to its formation and the implementation of optimized process parameters.

The quality of starting materials and reagents is a critical determinant of the impurity profile of the final API. ich.org The synthesis of prednisolone often involves multiple steps, and impurities present in the initial raw materials can be carried through the process or participate in side reactions, leading to the formation of new impurities like Impurity F.

Key considerations for raw material control include:

Comprehensive Supplier Qualification: Establishing stringent specifications for all raw materials and qualifying suppliers to ensure consistent quality.

Thorough Incoming Material Testing: Implementing robust analytical methods to test each batch of raw material for purity and the presence of any potential precursors to Impurity F.

Understanding Precursor Impact: Research into the synthetic route can identify specific precursors or reagents that may contribute to the epimerization at the C-11 position, leading to the formation of Impurity F. For instance, certain catalysts or acidic/basic conditions used in early synthetic steps could influence the stereochemistry of intermediates.

A proactive approach to raw material quality control significantly reduces the downstream burden of impurity removal.

The formation of 11-epi-Prednisolone (Impurity F) is often a result of non-selective reactions or degradation under specific process conditions. nih.govnih.gov Optimization of these conditions is paramount to steer the reaction towards the desired product, prednisolone, while minimizing the generation of its epimer.

Critical reaction parameters to optimize include:

Temperature: Elevated temperatures can provide the energy required for the epimerization at the C-11 position. Therefore, conducting reactions at the lowest effective temperature is crucial.

pH and Solvent Systems: The acidic or basic nature of the reaction medium can catalyze the formation of Impurity F. Careful selection and control of pH and the solvent system are necessary to maintain the stability of the desired stereoisomer.

Reaction Time: Prolonged reaction times can increase the likelihood of side reactions and degradation, leading to higher levels of Impurity F.

Catalyst Selection: The choice of catalyst can significantly influence the stereoselectivity of the reaction. Utilizing highly selective catalysts can favor the formation of prednisolone over its 11-epi isomer.

The following interactive table illustrates the potential impact of reaction condition optimization on the formation of Impurity F.

ParameterUnoptimized ConditionOptimized ConditionImpact on Impurity F Formation
Temperature High (e.g., >80°C)Low (e.g., 40-50°C)Reduced
pH Strongly acidic or basicNear neutralReduced
Reaction Time ProlongedMinimizedReduced
Catalyst Non-selectiveStereoselectiveReduced

This table is for illustrative purposes and actual optimal conditions will vary depending on the specific synthetic route.

Despite rigorous process optimization, the formation of some level of Impurity F may be unavoidable. Therefore, an efficient purification process is essential to remove it to acceptable levels. ich.org Due to the stereochemical relationship between prednisolone and Impurity F (epimers), their separation can be challenging.

Common purification techniques include:

Crystallization: This is a primary method for purifying prednisolone. The process parameters, such as solvent system, temperature profile, and seeding, must be carefully developed to selectively crystallize prednisolone, leaving Impurity F in the mother liquor.

Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating closely related impurities. nih.gov While often used for smaller scale production or as a final polishing step, its high resolution can effectively separate prednisolone from Impurity F. nih.govacs.org The European Pharmacopoeia outlines an RP-HPLC method for the analysis of prednisolone and its related substances, including Impurity F. acs.org

The development of a robust purification process requires a deep understanding of the physicochemical properties of both prednisolone and Impurity F.

Packaging Material Interactions and Their Influence on Impurity F Levels

The primary packaging components that are in direct contact with the drug product can also play a role in the impurity profile. ich.org Interactions between the drug product and the packaging material can lead to the formation of new impurities or an increase in existing ones.

Potential packaging concerns include:

Leachables and Extractables: Chemical entities that migrate from the packaging material into the drug product (leachables) can potentially react with prednisolone or catalyze its degradation.

Moisture and Gas Permeation: The packaging must provide adequate protection from moisture and oxygen, as these can be detrimental to the stability of prednisolone. veeprho.com

Therefore, the selection of appropriate packaging materials and the performance of rigorous extractable and leachable studies are crucial steps in ensuring the long-term stability and purity of the prednisolone drug product.

In-Process Control (IPC) and Release Testing Strategies for Prednisolone EP Impurity F

A robust analytical framework is the backbone of any impurity control strategy. In-process controls (IPCs) and final release testing are essential to monitor and ensure that the levels of this compound are consistently within the specified limits. synzeal.com

Key analytical strategies include:

Method Development and Validation: Developing and validating sensitive and specific analytical methods, such as High-Performance Liquid Chromatography (HPLC), is crucial for the accurate detection and quantification of Impurity F. veeprho.comvenkatasailifesciences.com These methods must be able to separate Impurity F from prednisolone and other potential impurities. acs.org

In-Process Controls (IPCs): IPCs are performed at critical stages of the manufacturing process to monitor the formation of Impurity F. This allows for early detection of any process deviations and enables corrective actions to be taken in real-time.

Release Testing: Every batch of the final prednisolone API and the finished drug product undergoes comprehensive release testing to confirm that the level of Impurity F, along with other impurities, meets the acceptance criteria defined in the pharmacopoeias and by regulatory authorities. nih.gov Reference standards for this compound are used for identification and quantification purposes during this testing. clearsynth.com

The following table provides an example of a typical testing strategy for this compound.

Testing StageAnalytical MethodPurposeAcceptance Criteria
Raw Material HPLCTo detect potential precursorsAbsence or within specified limits
In-Process (Post-Reaction) HPLCTo monitor Impurity F formationInternal alert and action limits
In-Process (Post-Purification) HPLCTo confirm effective removalConforms to intermediate specification
Final API Release HPLCTo ensure final product qualityMeets pharmacopoeial/ICH limits
Finished Product Release HPLCTo confirm product qualityMeets product specification
Stability Studies HPLCTo monitor impurity levels over timeNo significant increase in Impurity F

This table is a generalized example and specific details may vary.

By implementing these comprehensive strategic approaches, pharmaceutical manufacturers can effectively control and mitigate the presence of this compound, ensuring the consistent production of high-quality prednisolone that is safe and effective for patients.

Regulatory Science and Pharmacopoeial Compliance for Prednisolone Ep Impurity F

Interpretation and Scientific Basis of European Pharmacopoeia (EP) Monographs for Prednisolone (B192156) Impurities

The European Pharmacopoeia provides detailed monographs that form a legally binding basis for the quality control of medicines in Europe. edqm.eu The monograph for Prednisolone, like others, includes a "Related Substances" section that lists specified impurities, including Impurity F. nih.gov The scientific foundation for these monographs lies in a comprehensive evaluation of the manufacturing process and degradation pathways of the active pharmaceutical ingredient (API). gmpinsiders.com

Key aspects of the EP monograph's approach to Prednisolone impurities include:

Specified Impurities : Impurities like F are individually listed and limited with a specific acceptance criterion. fda.gov This designation is based on their potential to be present in the final substance and their impact on safety. toref-standards.com Prednisolone EP Impurity F is chemically 11α,17,21-Trihydroxypregna-1,4-diene-3,20-dione. synzeal.comcleanchemlab.com

Analytical Procedures : The monograph details the analytical methods, typically High-Performance Liquid Chromatography (HPLC), to be used for detecting and quantifying these impurities. nih.govacs.org These methods are validated to ensure they are suitable for their intended purpose, capable of separating the impurity from the main compound and other related substances. acs.orgusp.org The EP provides reference standards for prednisolone and its impurities to facilitate identification. acs.orgsynthinkchemicals.comsynthinkchemicals.com

General Requirements : Beyond the specific monograph, general texts such as "Substances for pharmaceutical use" (monograph 2034) and "Control of impurities in substances for pharmaceutical use" (chapter 5.10) provide the overarching framework. edqm.euamazonaws.com These chapters implement the principles of the International Council for Harmonisation (ICH) guidelines, making them legally binding. edqm.eu They define terms like "reporting threshold," "identification threshold," and "qualification threshold," which are fundamental to setting impurity limits. edqm.eu

The scientific basis for controlling Impurity F stems from the understanding that impurities provide no therapeutic benefit and can be potentially harmful. toref-standards.com The control strategy outlined in the EP monograph is designed to ensure that the level of Impurity F is kept within acceptable limits that have been determined to be safe.

Impurity Thresholds and Qualification Requirements: Academic Perspectives and Rationales

The thresholds for controlling pharmaceutical impurities are not arbitrary; they are based on scientific principles and toxicological assessments, largely guided by the ICH Q3A (for new drug substances) and Q3B (for new drug products) guidelines. gmpinsiders.compharmuni.com These guidelines establish a framework for reporting, identifying, and qualifying impurities.

Core Concepts of Impurity Thresholds:

Threshold TypeDefinitionRationale
Reporting Threshold A limit above which an impurity must be reported in a regulatory submission.Ensures that all potentially significant impurities are documented and tracked.
Identification Threshold A limit above which the chemical structure of an impurity must be determined.Based on the principle that understanding the structure of an impurity is the first step in assessing its potential toxicity.
Qualification Threshold A limit above which an impurity's biological safety must be established.This is the most critical threshold, directly linked to patient safety. It ensures that any impurity present above a certain level has been evaluated for potential toxic effects.

This table outlines the key impurity thresholds as defined by ICH guidelines.

The qualification of an impurity is the process of acquiring and evaluating data to establish its biological safety at a specified level. fda.govich.org An impurity is considered qualified if its level has been adequately tested in safety and/or clinical studies. fda.gov If an impurity's level exceeds the qualification threshold and it is not a significant metabolite, further safety studies may be required. ich.org Lower thresholds may be necessary for impurities known to be unusually toxic, while higher thresholds can be scientifically justified in some cases. ich.orgeuropa.euusp.org

Development of Justification for Impurity F Limits Based on Scientific Principles

The acceptance criteria (limits) for a specified impurity like this compound are justified based on a combination of factors rooted in scientific principles and risk assessment. amazonaws.comusp.org This justification is a critical component of a regulatory submission.

The scientific justification for the limit of Impurity F would be developed by considering:

Toxicological Assessment : The potential toxicity of the impurity is the primary consideration. youtube.com This involves evaluating available toxicological data. For impurities with no data, toxicological concern (TTC) principles or in-silico toxicity assessments might be used as part of the evaluation. youtube.com

Batch Analysis Data : Data from multiple batches of the drug substance manufactured by the proposed commercial process are analyzed. fda.gov This demonstrates the process's capability to consistently control the impurity at or below the proposed limit.

Stability Studies : The level of Impurity F is monitored over time under various storage conditions to understand if it forms as a degradation product. gmpinsiders.comusp.org The proposed limit must be safe and achievable throughout the product's shelf life. youtube.com

Pharmacopoeial Standards : The limits set in the relevant pharmacopoeial monograph (e.g., the European Pharmacopoeia) are a key reference point. amazonaws.com

Qualification Data : If the level of Impurity F exceeds the ICH qualification threshold, a comprehensive safety data package is required to justify the proposed limit. ich.orgipqpubs.com This could include data from clinical trials where patients were exposed to the impurity at or above the proposed level. fda.gov

A failure to provide adequate justification for proposed impurity limits can lead to significant regulatory delays, including a Refuse-to-Receive (RTR) decision for an Abbreviated New Drug Application (ANDA) by the FDA. fda.gov

Current Good Manufacturing Practice (cGMP) Implications for Impurity F Control

Current Good Manufacturing Practices (cGMP) are regulations that ensure pharmaceutical products are consistently produced and controlled according to quality standards. freyrsolutions.comadragos-pharma.com Controlling impurities like this compound is a fundamental aspect of cGMP. pharmuni.com

cGMP strategies for controlling Impurity F include:

Process Optimization and Control : The manufacturing process is designed and optimized to minimize the formation of impurities. toref-standards.com This involves controlling raw materials, reaction conditions, and purification steps to ensure the consistent removal or limitation of Impurity F.

Robust Quality Control : Rigorous testing is implemented at various stages of production to monitor and quantify the levels of Impurity F. toref-standards.com This relies on validated analytical methods as specified in pharmacopoeias or developed in-house. usp.org

Use of Reference Standards : Well-characterized reference standards for Impurity F are crucial for the accurate identification and quantification during quality control testing. toref-standards.comsynthinkchemicals.com

Documentation and Record-Keeping : Every step of the manufacturing and testing process is meticulously documented. adragos-pharma.com This provides a complete history of each batch and demonstrates that Impurity F levels are consistently within the specified limits.

Risk Management : A systematic risk assessment is conducted to identify potential sources of impurities and prioritize control measures. toref-standards.com This proactive approach helps prevent the formation of Impurity F and ensures product quality.

Adherence to cGMP is a legal requirement and is essential for preventing contamination and ensuring that every batch of Prednisolone meets its pre-defined quality attributes, including the limit for Impurity F. freyrsolutions.com

Regulatory Harmonization Efforts and Prednisolone Impurity F Standards Across Global Pharmacopoeias (e.g., USP, JP, EMA, BP)

To ensure that safe, effective, and high-quality medicines are developed and registered efficiently, significant efforts have been made to harmonize regulatory requirements and pharmacopoeial standards across different regions. pharmtech.comich.org

The International Council for Harmonisation (ICH) plays a pivotal role, bringing together regulatory authorities and the pharmaceutical industry from Europe, Japan, and the United States to develop scientific and technical guidelines. pharmtech.comich.org The ICH Q3 series of guidelines on impurities are the cornerstone of global harmonization in this area. gmpinsiders.compharmtech.com

The Pharmacopoeial Discussion Group (PDG) , which includes representatives from the European Pharmacopoeia (Ph. Eur.), the United States Pharmacopeia (USP), and the Japanese Pharmacopoeia (JP), works to harmonize pharmacopoeial monographs and general chapters. gmp-compliance.orgjst.go.jp While the scope of direct harmonization can be limited, the adoption of ICH guidelines by these major pharmacopoeias leads to a high degree of convergence in the control of impurities. pharmtech.com

Therefore, the standards for Prednisolone and its impurities, including Impurity F, are generally aligned across the major pharmacopoeias like the EP, USP, British Pharmacopoeia (BP), and JP. veeprho.com This alignment is critical for pharmaceutical companies marketing their products globally, as it simplifies the process of meeting quality standards in multiple jurisdictions. The European Medicines Agency (EMA) and other regulatory bodies rely on these harmonized standards when reviewing marketing authorization applications. europa.eunih.gov

Future Research Directions and Unaddressed Challenges in Prednisolone Ep Impurity F Research

Identification of Unknown Impurity F Related Substances and Their Origins

A primary challenge in the study of Prednisolone (B192156) EP Impurity F is the potential presence of other, currently unknown, related substances. Impurities in active pharmaceutical ingredients (APIs) can originate from numerous sources, including the starting materials, reagents, catalysts, and intermediates used during synthesis. ijrpr.comnih.gov They can also arise from the degradation of the API itself, a process that can be influenced by factors such as heat, light, pH, and interaction with excipients. ijrpr.comscirp.org Prednisolone EP Impurity F is known to be a degradation product of prednisolone. allmpus.com

Future research must focus on the comprehensive characterization of prednisolone to uncover any co-eluting or trace-level impurities associated with Impurity F. The formation of impurities in corticosteroids can be complex, influenced by the specific formulation composition and storage conditions. scirp.org For instance, forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, thermal) can be instrumental. These studies can intentionally generate degradation products, facilitating the identification of previously unknown substances. eurofins.com By creating "worse quality samples," researchers can enhance the chromatographic peaks of minor impurities, making them easier to isolate and characterize. eurofins.com

Understanding the synthetic and degradation pathways is paramount. A thorough investigation into the prednisolone manufacturing process can reveal potential side reactions that might generate Impurity F-related compounds. Similarly, detailed stability studies can elucidate the mechanisms by which prednisolone degrades to form not only Impurity F but potentially other structurally similar epimers or degradation products.

Table 1: Potential Origins of Unknown Impurities Related to this compound

Potential OriginDescriptionKey Influencing Factors
Synthesis-Related Impurities arising from the manufacturing process of Prednisolone.Starting materials, intermediates, reagents, catalysts, side reactions.
Degradation-Related Impurities formed due to the chemical breakdown of Prednisolone or Impurity F itself.pH, temperature, light exposure, oxidation, interaction with excipients. scirp.org
Excipient Interaction Adducts or degradation products formed from the reaction between Impurity F and formulation excipients.Reactivity of excipient functional groups, presence of reactive impurities in excipients.
Storage & Handling Impurities generated due to improper storage or handling conditions.Temperature fluctuations, humidity, exposure to atmosphere.

Development of Universal Analytical Platforms for Steroid Impurities

The structural similarity among steroids and their impurities presents a significant analytical challenge, often making their separation and quantification difficult. acs.org The development of a universal analytical platform for steroid impurities, including this compound, is a key area for future research. Such a platform would need to be robust, sensitive, and selective enough to handle the complexity of the steroid metabolome. nih.gov

Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has emerged as a powerful technique for this purpose. researchgate.netnih.gov Researchers have successfully developed UHPLC-MS/MS methods for multi-steroid profiling, capable of simultaneously determining numerous free and conjugated steroids in various matrices. researchgate.net The primary challenge lies in achieving adequate chromatographic resolution of isobaric and structurally closely related steroids. The use of advanced column chemistries, such as biphenyl (B1667301) stationary phases, has shown promise in resolving isobaric steroids through enhanced π-π interactions. researchgate.net

Another avenue for advancement is the enhancement of ionization efficiency in mass spectrometry. Post-column infusion of reagents like ammonium (B1175870) fluoride (B91410) has been shown to augment the ionization of steroids, particularly 3-keto-Δ4 steroids, in positive ion mode, thereby improving detection sensitivity. bham.ac.uk The goal is to create a single, validated method that can be applied to a wide range of steroids, reducing the need for multiple compound-specific assays and streamlining quality control processes.

Mechanistic Understanding of Impurity F Interactions with Excipients

Pharmaceutical formulations contain various excipients that are in intimate contact with the API. japsonline.com While often considered inert, excipients can interact physically or chemically with the drug substance and its impurities, potentially impacting product stability and performance. ijnrd.orgslideshare.net There is a critical need to understand the mechanistic interactions between this compound and common pharmaceutical excipients.

Chemical interactions can involve reactions between Impurity F and functional groups on the excipients, or with reactive impurities present within the excipients themselves (e.g., aldehydes, peroxides, metals). researchgate.net Such interactions could lead to the formation of new degradation products or adducts, altering the impurity profile of the drug product over its shelf life. For example, studies on prednisolone have shown that complexation with water-soluble excipients, while increasing dissolution in-vitro, might lead to complexes that are too large to be properly absorbed in-vivo, potentially lowering bioavailability. japsonline.comijnrd.org

Future research should employ advanced analytical techniques to study these interactions at a molecular level. This includes stability studies of Impurity F spiked into various individual excipients and full formulations. Characterizing any new products formed helps to build a mechanistic understanding of the degradation pathways. This knowledge is vital for selecting appropriate excipients during formulation development to ensure the stability of prednisolone and minimize the formation of unwanted impurities. nih.gov

Advancements in Automated Impurity Profiling and Data Analysis

The manual process of detecting and analyzing impurity data from chromatographic runs is often time-consuming and can be a bottleneck in pharmaceutical development. Advancements in automated impurity profiling and data analysis are essential for high-throughput screening and efficient quality control.

Software platforms have been developed to automate the processing of LC-MS data for the detection of trace impurities and degradants. These systems can automatically compare data from different samples (e.g., a test batch versus a reference standard) to find, identify, and report expected and unexpected components. This significantly reduces data processing time and allows for a more rapid review of complex data sets.

Furthermore, the automation of the entire analytical workflow, from sample preparation to LC-MS/MS analysis, is becoming more common. nih.gov Fully automated systems can perform steps like protein precipitation, filtration, and injection without manual intervention, which reduces variability, minimizes human error, and accelerates throughput. shimadzu.comlabrulez.com Applying these automated technologies to the analysis of this compound and its related substances would enable more efficient monitoring during manufacturing and stability testing, ensuring a more consistent and high-quality final product.

Table 2: Key Technologies in Automated Steroid Impurity Analysis

TechnologyApplication in Impurity F ResearchPotential Benefits
Automated Sample Preparation Systems Automated extraction, filtration, and dilution of samples for analysis. shimadzu.comIncreased throughput, reduced manual error, improved reproducibility.
UHPLC-HRMS High-resolution separation and mass analysis for detection and identification of known and unknown impurities.High sensitivity and specificity for complex mixtures. researchgate.net
Automated Data Processing Software Automated peak detection, comparison, and reporting of impurities from LC-MS data. Faster data analysis, reduced manual review time, efficient detection of unexpected components.
Chemometrics/Multivariate Analysis Statistical analysis of large analytical datasets to identify trends and correlations in impurity formation.Enhanced process understanding and identification of critical process parameters.

Bridging the Gap Between Mechanistic Studies and Industrial Scale-Up for Impurity F Control

A significant challenge in pharmaceutical manufacturing is translating the knowledge gained from laboratory-scale mechanistic studies into effective impurity control strategies at an industrial scale. pharmaceuticalprocessingworld.com While lab studies may identify the root causes of Impurity F formation, implementing controls in a large-scale, regulated cGMP environment presents practical and logistical hurdles. pharmaceuticalprocessingworld.com

Bridging this gap requires a robust process design and optimization strategy. enkrisi.com This involves identifying the critical process parameters (CPPs) that impact the formation of Impurity F and establishing proven acceptable ranges (PARs) for these parameters. For example, if mechanistic studies show that a specific pH and temperature range during a reaction step minimizes the formation of Impurity F, these conditions must be precisely controlled and monitored during scale-up. nih.gov

The transition from small-scale synthesis to commercial production often involves changes in equipment, raw material suppliers, and processing times, all of which can affect the impurity profile. pharmaceuticalprocessingworld.com Therefore, a comprehensive risk assessment is necessary to anticipate and mitigate potential issues. enkrisi.com Continuous process verification and real-time monitoring can also be implemented to ensure that the process remains in a state of control and consistently produces prednisolone with minimal levels of Impurity F. This integrated approach, combining fundamental understanding with practical manufacturing controls, is essential for ensuring the quality and safety of the final drug product. youtube.com

Q & A

Q. What analytical methods are recommended for quantifying Prednisolone EP Impurity F in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with pharmacopeial-compliant stationary phases (e.g., aminopropyl-bonded silica gel) is widely used for quantification. Method validation should include parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), and precision. For example, chromatographic separation using a refractive index detector or UV detection at 254 nm ensures sensitivity for carbohydrate-related impurities like this compound . Cross-validation with reference standards (e.g., EP/USP traceable materials) is critical for compliance .

Q. How is this compound synthesized and characterized in research settings?

Synthesis typically involves multi-step directional reactions (e.g., 8-step processes for structurally similar impurities), followed by purification via column chromatography. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation (e.g., 1^1H-NMR and 13^13C-NMR) and mass spectrometry (MS) for molecular weight verification. For example, impurities are analyzed for acetyloxy or ethylcarbonate functional groups using 1^1H-NMR chemical shifts in the range of δ 2.0–2.2 ppm for acetate moieties .

Advanced Research Questions

Q. What strategies resolve discrepancies in impurity quantification results between pharmacopeial methods?

Discrepancies often arise from differences in column chemistry or detection systems. A cross-validation approach using a hybrid method (e.g., combining USP and EP chromatographic conditions) with spiked impurity standards can harmonize results. For instance, adjusting mobile phase pH or gradient elution profiles improves peak resolution for structurally similar impurities. Additionally, collaborative studies using shared reference materials (e.g., SynZeal’s COA-compliant standards) ensure inter-laboratory consistency .

Q. How does structural elucidation of this compound using NMR and MS contribute to understanding its degradation pathways?

NMR identifies degradation products by tracking shifts in hydroxyl or carbonyl groups (e.g., loss of acetyl groups at δ 2.1 ppm indicating hydrolysis). High-resolution MS (HRMS) detects fragmentation patterns, such as m/z 344.44 for deacetylated derivatives. These data inform forced degradation studies under acidic/alkaline conditions, revealing pathways like oxidation at C11 or ester cleavage .

Q. What are the critical considerations in designing stability studies for this compound under various environmental conditions?

Follow ICH Q1A(R2) guidelines, including stress testing (40°C/75% RH for 6 months) and photostability (ICH Q1B). Monitor degradation via HPLC peak area changes (e.g., ±5% threshold) and NMR stability in deuterated solvents. For temperature-sensitive impurities like this compound, storage at –20°C in amber vials is recommended to prevent thermal decomposition .

Q. How can researchers validate the specificity of chromatographic methods for detecting this compound among structurally similar impurities?

Forced degradation studies (e.g., oxidative stress with H2O2\text{H}_2\text{O}_2) are used to generate degradation products. Peak purity tests via diode array detection (DAD) ensure no co-elution. For example, a resolution factor >2.0 between this compound and co-eluting impurities (e.g., Prednisolone Acetate EP Impurity C) confirms specificity. Method robustness is validated by varying flow rates (±0.1 mL/min) and column temperatures (±2°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.